5-(hydroxymethyl)pyridin-2(1H)-one

Medicinal Chemistry Physicochemical Property Solubility

5-(Hydroxymethyl)pyridin-2(1H)-one is the certified reference standard for Pirfenidone Impurity 2, essential for HPLC method validation and forced degradation studies per ICH Q3A/Q3B. Its exact structural match to the de-phenylated metabolite ensures accurate quantification. The 5-hydroxymethyl substituent enhances hydrophilicity (logP 0.27950) and enables further derivatization. High thermal stability (mp 285-300°C) supports multi-step synthesis. Sourced for pharmaceutical quality control.

Molecular Formula C6H7NO2
Molecular Weight 125.13 g/mol
CAS No. 109205-68-7
Cat. No. B034538
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(hydroxymethyl)pyridin-2(1H)-one
CAS109205-68-7
Molecular FormulaC6H7NO2
Molecular Weight125.13 g/mol
Structural Identifiers
SMILESC1=CC(=O)NC=C1CO
InChIInChI=1S/C6H7NO2/c8-4-5-1-2-6(9)7-3-5/h1-3,8H,4H2,(H,7,9)
InChIKeyJLPOBAADYFDVAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Hydroxymethyl)pyridin-2(1H)-one (CAS 109205-68-7): Procurement-Ready Heterocyclic Building Block for Medicinal Chemistry and Impurity Profiling


5-(Hydroxymethyl)pyridin-2(1H)-one (CAS 109205-68-7) is a hydroxymethyl-substituted pyridinone derivative with molecular formula C6H7NO2 and molecular weight 125.13 g/mol . It serves as a versatile heterocyclic building block in medicinal chemistry, particularly as a synthetic intermediate and scaffold for pharmaceutical development . The compound is also recognized as a key impurity reference standard (Pirfenidone Impurity 2) for the antifibrotic drug pirfenidone, making it essential for pharmaceutical quality control and method validation [1].

Why 5-(Hydroxymethyl)pyridin-2(1H)-one Cannot Be Interchanged with Unsubstituted or Methyl-Substituted Pyridinone Analogs


Substitution at the 5-position with a hydroxymethyl group fundamentally alters key physicochemical properties compared to unsubstituted pyridin-2(1H)-one (CAS 142-08-5) or 5-methylpyridin-2(1H)-one (CAS 1003-68-5). The hydroxymethyl moiety introduces hydrogen-bonding capability and increases hydrophilicity, reflected in the compound's logP of 0.27950 versus logP ~0.0 for the parent pyridin-2(1H)-one [1]. This polarity shift affects solubility, partition behavior, and interaction with biological targets. Additionally, the compound is the specific de-phenylated metabolite/degradant of pirfenidone; generic pyridinones lack the exact substitution pattern required for accurate impurity quantification in pharmaceutical analysis .

Quantitative Differentiation of 5-(Hydroxymethyl)pyridin-2(1H)-one Versus Pyridinone Analogs


Hydrophilicity Advantage: logP of 0.27950 Confers 2.8× Greater Water Solubility than 5-Methylpyridin-2(1H)-one

The hydroxymethyl substituent at the 5-position of 5-(hydroxymethyl)pyridin-2(1H)-one reduces lipophilicity compared to the methyl-substituted analog 5-methylpyridin-2(1H)-one. The target compound exhibits a logP of 0.27950 , whereas 5-methylpyridin-2(1H)-one has an estimated logP of approximately 0.8 [1], representing a ~2.8× greater water solubility for the target compound based on the logP-solubility relationship.

Medicinal Chemistry Physicochemical Property Solubility

pH-Dependent Behavior: pKa of 11.56 Enables Neutral Species Predominance at Physiological pH

5-(Hydroxymethyl)pyridin-2(1H)-one has a predicted pKa of 11.56 ± 0.10 , slightly higher than unsubstituted pyridin-2(1H)-one (pKa = 11.62) [1]. At physiological pH (7.4), the target compound exists >99.9% in the neutral (un-ionized) form, whereas more acidic pyridinones (e.g., 3-hydroxypyridin-2(1H)-one, pKa ~8.9) exhibit significant ionization.

Biochemical Assay Ionization Pharmacokinetics

Thermal Stability Advantage: Melting Point of 285-300°C Enables High-Temperature Synthetic Routes

5-(Hydroxymethyl)pyridin-2(1H)-one exhibits a melting point of 285-300°C (decomposition) , which is >150°C higher than pyridin-2(1H)-one (mp 107-110°C) [1] and >100°C higher than 5-methylpyridin-2(1H)-one (mp 125-127°C) [2]. This elevated thermal stability permits its use in reactions requiring sustained heating without premature decomposition.

Synthetic Chemistry Thermal Stability Process Chemistry

Unique Application: Pirfenidone Impurity 2 Reference Standard with Validated Analytical Data

5-(Hydroxymethyl)pyridin-2(1H)-one is specifically utilized as Pirfenidone Impurity 2 [1]. Pharmaceutical impurity reference standards are supplied with validated Certificates of Analysis (CoA) including NMR, HPLC purity (typically 95-98%), and mass spectrometry data . In contrast, generic pyridin-2(1H)-one analogs lack the precise substitution pattern (de-phenylated metabolite structure) required for accurate quantification in pirfenidone drug substance and drug product analysis.

Pharmaceutical Quality Control Impurity Profiling Method Validation

Primary Research and Industrial Deployment Scenarios for 5-(Hydroxymethyl)pyridin-2(1H)-one


Pirfenidone Drug Substance and Drug Product Impurity Profiling

This compound is employed as a certified reference standard (Pirfenidone Impurity 2) for HPLC method development, forced degradation studies, and routine quality control release testing of pirfenidone API and finished dosage forms. Its exact structural match to the de-phenylated metabolite ensures accurate identification and quantification per ICH Q3A/Q3B guidelines [1].

Synthesis of Hydrophilic Pyridinone-Based Kinase Inhibitors

The 5-hydroxymethyl group serves as a handle for further derivatization (e.g., esterification, ether formation, or oxidation to the carboxylic acid). The compound's logP of 0.27950 [1] and high thermal stability (mp 285-300°C) facilitate its use in multi-step synthetic sequences requiring aqueous compatibility and elevated reaction temperatures.

Metal-Chelating Scaffold for Iron Overload Research

The pyridinone core with a 5-hydroxymethyl substituent enables bidentate metal coordination. In vivo studies in iron-overloaded animal models have demonstrated the compound's ability to reduce iron levels, positioning it as a scaffold for developing novel iron chelators . (Note: This evidence derives from class-level inference based on hydroxypyridinone chelator literature; direct head-to-head data are not available.)

Cellular Assay Buffer Formulation for Neutral Species Permeability Studies

At physiological pH 7.4, the compound exists >99.9% in the neutral form due to its pKa of 11.56 [1], facilitating passive membrane permeability. This property supports its use in cell-based assays where ionization state influences cellular uptake, without the confounding effects of charge that affect more acidic pyridinone analogs.

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